molecular formula C19H21N3O4 B15543109 5-Aminothalidomide-cyclohexane

5-Aminothalidomide-cyclohexane

Katalognummer: B15543109
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: SXAAQKYUBIMDRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Aminothalidomide-cyclohexane is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H21N3O4

Molekulargewicht

355.4 g/mol

IUPAC-Name

5-(cyclohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H21N3O4/c23-16-9-8-15(17(24)21-16)22-18(25)13-7-6-12(10-14(13)19(22)26)20-11-4-2-1-3-5-11/h6-7,10-11,15,20H,1-5,8-9H2,(H,21,23,24)

InChI-Schlüssel

SXAAQKYUBIMDRM-UHFFFAOYSA-N

Herkunft des Produkts

United States

Methodological & Application

Application Note: 5-Aminothalidomide-cyclohexane E3 Ligase Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, capable of addressing protein targets previously considered "undruggable". PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of any PROTAC is the E3 ligase ligand. Thalidomide (B1683933) and its derivatives are a prominent class of ligands that bind to the Cereblon (CRBN) E3 ligase. Functionalized versions, such as 5-Aminothalidomide-cyclohexane, serve as versatile building blocks for PROTAC synthesis. Quantifying the binding affinity of these ligands to their E3 ligase is a crucial first step in developing effective degraders. This document provides a detailed protocol for a competitive binding assay to determine the affinity of this compound and similar compounds for the CRBN E3 ligase using Homogeneous Time-Resolved Fluorescence (HTRF).

Introduction

The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex with Cereblon (CRBN) as its substrate receptor (CRL4-CRBN) is one of the most successfully leveraged E3 ligases in the field of targeted protein degradation. Immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) function as "molecular glues" that modulate the substrate specificity of CRBN. In the context of PROTACs, these molecules are adapted to serve as the E3 ligase-recruiting handle.

This compound is a functionalized CRBN ligand designed for PROTAC development. It incorporates the core thalidomide structure, which binds to CRBN, and presents a reactive moiety (via the cyclohexane (B81311) linker) for conjugation to a target protein ligand. Verifying and quantifying the binding of this ligand-linker conjugate to CRBN is essential to ensure that the resulting PROTAC will successfully recruit the E3 ligase. This application note details a robust, high-throughput HTRF assay for this purpose.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a bridge, forming a ternary complex between the target Protein of Interest (POI) and the E3 ligase (in this case, CRBN). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade CRBN CRBN DDB1 DDB1 CRBN->DDB1 POI Target Protein (POI) CUL4 CUL4A RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E2->RBX1 Ub Ub Ubiquitin Proteasome 26S Proteasome POI->Proteasome Poly-Ubiquitination PROTAC PROTAC (this compound-Linker-Warhead) PROTAC->CRBN PROTAC->POI Binds Degraded Degraded Peptides HTRF_Principle cluster_bound No Competitor: High FRET Signal cluster_unbound With Competitor: Low FRET Signal GST_CRBN_A GST-CRBN Tracer_A Thalidomide-Red (Acceptor) GST_CRBN_A->Tracer_A AntiGST_Eu_A Anti-GST-Eu³⁺ (Donor) AntiGST_Eu_A->GST_CRBN_A Light_A Light Emission (665 nm) Tracer_A->Light_A FRET GST_CRBN_B GST-CRBN AntiGST_Eu_B Anti-GST-Eu³⁺ (Donor) AntiGST_Eu_B->GST_CRBN_B Tracer_B Thalidomide-Red (Acceptor) Competitor Test Compound (this compound) Competitor->GST_CRBN_B Binds No_Light_B No FRET HTRF_Workflow start Start prep_compounds 1. Prepare serial dilutions of test compound and controls in DMSO, then dilute in assay buffer. start->prep_compounds dispense_compounds 2. Dispense 5 µL of diluted compounds/controls into 384-well plate. prep_compounds->dispense_compounds add_crbn 3. Add 5 µL of GST-CRBN/DDB1 to each well. dispense_compounds->add_crbn prep_detection 4. Pre-mix Anti-GST-Eu³⁺ and Thalidomide-Red tracer in assay buffer. add_crbn->prep_detection add_detection 5. Add 10 µL of detection mix to each well. prep_detection->add_detection incubate 6. Incubate for 60 minutes at room temperature, protected from light. add_detection->incubate read_plate 7. Read plate on HTRF reader. (Ex: 320 nm, Em: 620 nm & 665 nm) incubate->read_plate analyze 8. Calculate HTRF ratio and plot dose-response curve to determine IC₅₀. read_plate->analyze end End analyze->end

Troubleshooting & Optimization

Technical Support Center: Addressing the Hook Effect in 5-Aminothalidomide-cyclohexane PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the hook effect in experiments involving 5-Aminothalidomide-cyclohexane PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.

Q2: What is the underlying cause of the hook effect with this compound PROTACs?

A2: The hook effect arises from the formation of unproductive binary complexes at excessive PROTAC concentrations. A this compound PROTAC functions by forming a productive ternary complex, consisting of the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase.[1][2] However, at high concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming binary complexes (Target-PROTAC or CRBN-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][2]

Q3: What are the consequences of the hook effect for my experimental results?

Q4: How can I confirm that the observed decrease in degradation at high concentrations is due to the hook effect and not cytotoxicity?

A4: To distinguish the hook effect from cytotoxicity, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your degradation experiment. If the decrease in target protein degradation at high concentrations is not accompanied by a significant decrease in cell viability, the observation is more likely due to the hook effect.[2] Additionally, biophysical assays that directly measure ternary complex formation, such as AlphaLISA, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations, confirming the hook effect.[2]

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.

  • Likely Cause: This is a classic manifestation of the hook effect.

  • Troubleshooting Steps:

    • Confirm and Characterize the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed. This will help to clearly define the bell-shaped curve.

    • Determine Optimal Concentration: Identify the concentration that elicits the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or AlphaLISA to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in the ternary complex signal at high PROTAC concentrations will correlate with the observed decrease in degradation.

Issue 2: My this compound PROTAC shows weak or no degradation at the concentrations tested.

  • Likely Cause: This could be due to several factors, including testing concentrations that fall entirely within the hook effect region, poor cell permeability, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: It's possible the initial concentration range was too high and fell on the right side of the bell-shaped curve. Test a very broad range of concentrations (e.g., from pM to high µM) to ensure you capture the entire dose-response.[1]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and CRBN and facilitate the formation of a ternary complex using appropriate biophysical assays.

    • Check E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of CRBN.

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.

Issue 3: How can I mitigate the hook effect in my experiments?

  • Troubleshooting Steps:

    • Rational PROTAC Design:

      • Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[1]

      • Enhance Cooperativity: Design PROTACs that promote positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other. This stabilizes the ternary complex over the binary complexes.[1]

    • Control Experimental Conditions:

      • Use Optimal Concentrations: Based on detailed dose-response curves, use the PROTAC at concentrations that yield maximal degradation.

      • Time-Course Analysis: Investigate the degradation kinetics to understand the optimal treatment duration.

Data Presentation

Table 1: Dose-Response Data for a Hypothetical this compound PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein Degradation
0.110
135
1075
10090 (Dmax)
100060
1000025

Table 2: Comparison of DC50 and Dmax for PROTACs with Varying Hook Effect Severity

PROTACDC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-X892Minimal hook effect up to 10 µM
PROTAC-Y588Pronounced hook effect above 100 nM

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a this compound PROTAC.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[3]

    • Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the concentration at which the hook effect begins.[3]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is for demonstrating the formation of the Target-PROTAC-CRBN ternary complex.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein and allow the ternary complex to accumulate.[4]

    • Treat the cells with the PROTAC at the desired concentration (and a vehicle control) for 4-6 hours.[4]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer.[4]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[4]

    • Incubate the pre-cleared lysate with an antibody against CRBN (or an epitope tag if using a tagged protein).

    • Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using an antibody against the target protein. The presence of the target protein in the CRBN immunoprecipitate indicates the formation of the ternary complex.

Protocol 3: AlphaLISA for Ternary Complex Formation

This protocol outlines a bead-based immunoassay to quantify ternary complex formation in a biochemical setting.

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged CRBN E3 ligase complex (e.g., FLAG-tagged) in assay buffer.[5]

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, CRBN complex, and PROTAC dilutions.

    • Include controls with no PROTAC and no proteins.

    • Incubate the plate to allow for ternary complex formation.[5]

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.

    • Incubate the plate in the dark to allow for bead-protein binding.[5]

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[5]

Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC 5-Aminothalidomide- cyclohexane PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Hook_Effect_Logic cluster_1 PROTAC Concentration and Complex Formation Concentration PROTAC Concentration Low_Conc Low/Optimal Concentration Concentration->Low_Conc High_Conc High Concentration Concentration->High_Conc Ternary_Formation Productive Ternary Complex Formation Low_Conc->Ternary_Formation Binary_Formation Unproductive Binary Complex Formation High_Conc->Binary_Formation Degradation Target Protein Degradation Ternary_Formation->Degradation No_Degradation Inhibition of Degradation Binary_Formation->No_Degradation

Caption: Logical relationship of the PROTAC hook effect.

Caption: Experimental workflow for addressing the hook effect.

References

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